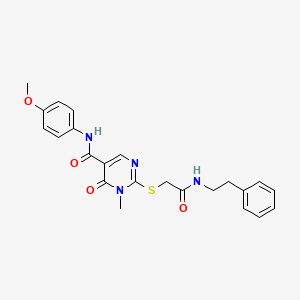

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidine-carboxamide class, characterized by a pyrimidine ring fused with carboxamide and thioether substituents. Its structure includes a 4-methoxyphenyl group at the carboxamide position and a phenethylamino-linked thioether moiety at the pyrimidine’s 2-position. Synthesis typically involves condensation of substituted thioureas with β-keto esters, followed by functionalization via reductive alkylation or amidation, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-27-22(30)19(21(29)26-17-8-10-18(31-2)11-9-17)14-25-23(27)32-15-20(28)24-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACMDSZMDYRXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that elucidate its pharmacological potential.

Synthesis

The synthesis of this compound involves multiple steps, often utilizing various chemical reactions such as the Mannich reaction, which is known for generating diverse compounds with significant biological activities. The synthesis process has been documented in several studies, detailing the methods used to achieve high yields and purity of the compound .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

These studies suggest that the compound may interfere with cellular signaling pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The structure of the compound contributes to its interaction with bacterial cell membranes and metabolic pathways, leading to inhibition of growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes or as a modulator of protein-protein interactions within cells. This mechanism is crucial for understanding how the compound exerts its effects on cancerous and microbial cells .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human cervical cancer cells (HeLa). The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new therapeutic agent in treating bacterial infections .

Table 1: Biological Activities of N-(4-methoxyphenyl)-1-methyl-6-oxo-2-(phenethylamino)ethyl-thio)-1,6-dihydropyrimidine-5-carboxamide

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs (Table 1) with variations in substituents and core scaffolds. These differences significantly impact physicochemical properties and hypothesized bioactivity.

Table 1: Structural Comparison of Analogous Compounds

*Calculated based on analogous structures in .

Substituent Effects

- Electron-Donating vs. In contrast, fluorinated analogs (e.g., 4-fluorophenyl in ) exhibit reduced electron density, which may improve metabolic stability but reduce target affinity .

- Thioether Linkages: The phenethylamino-thioether moiety in the target compound introduces a flexible spacer, possibly enabling better interaction with deep binding sites. Comparatively, acetylphenyl-thioether () adds rigidity, which could limit conformational adaptability.

Core Scaffold Variations

- Dihydropyrimidine vs.

Chirality Considerations

For instance, a single chiral center could lead to divergent biological activities or toxicities .

Q & A

Q. What synthetic methodologies are optimal for preparing this pyrimidine-5-carboxamide derivative?

Methodological Answer: The compound can be synthesized via coupling reactions using activating agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU, with DIPEA (N,N-diisopropylethylamine) as a base in DMF solvent. Key steps include:

- Thioether formation : Reacting a thiol-containing intermediate with a bromo/chloroacetylphenethylamine derivative under basic conditions.

- Amide coupling : Introducing the 4-methoxyphenyl group via carboxamide formation.

- Purification : Use reverse-phase HPLC to achieve >90% purity, as validated for structurally analogous pyrimidinediones .

Q. Critical Parameters :

- Reaction temperature (typically 0–25°C to avoid side reactions).

- Solvent choice (DMF or dichloromethane for solubility).

- Stoichiometric control of coupling agents (1.2–1.5 equivalents).

Q. Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

- HPLC : Determine purity (>95% recommended for pharmacological studies) using a C18 column with acetonitrile/water gradients .

- NMR Spectroscopy :

- ¹H NMR : Verify substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in δ 6.8–7.5 ppm).

- ¹³C NMR : Confirm carbonyl groups (e.g., oxo-pyrimidine at δ 165–170 ppm).

- HRMS : Validate molecular weight with <5 ppm error .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

Methodological Answer:

- Rational Design : Replace the phenethylamino group with heterocyclic amines (e.g., piperazine or morpholine) to improve solubility or target affinity. Evidence from similar pyrimidines shows that fluorinated aryl groups (e.g., 4-fluorobenzyl) enhance antimicrobial activity .

- SAR Studies : Test derivatives with varying substituents at the 4-methoxyphenyl or thioether positions. Use in vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking to prioritize candidates .

Q. Example Modification :

| Position | Modification | Biological Impact (Analogous Compounds) |

|---|---|---|

| Phenethylamino | Replace with 4-fluorobenzyl | Increased antifungal activity |

| Methoxy group | Substitute with hydroxyl | Alters metabolic stability |

Q. How should researchers resolve discrepancies in crystallographic data for pyrimidine derivatives?

Methodological Answer:

- X-ray Crystallography : Refine structures using SHELXL (for small molecules) to resolve dihedral angle variations. For example, pyrimidine derivatives exhibit torsional differences (e.g., 12.8° vs. 5.2° in phenyl group orientation) due to hydrogen-bonding networks .

- Validation : Cross-reference with DFT (Density Functional Theory) calculations to assess energy-minimized conformers. Discrepancies may arise from crystal packing forces or solvent effects .

Q. What strategies mitigate reactivity issues during functionalization of the thioether moiety?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the thioether with tert-butyl groups during amide coupling to prevent oxidation.

- Controlled Nucleophilic Attack : Use mild nucleophiles (e.g., hydrazines or primary amines) in THF at 0°C, as demonstrated for β-chloroenaldehyde pyrimidine analogs .

Case Study :

Reaction of analogous thioether-pyrimidines with hydrazine yields pyrazole hybrids, but excess reagent may degrade the dihydropyrimidine core. Stoichiometric titration (1:1 molar ratio) is critical .

Q. How can researchers validate target engagement in biological assays?

Methodological Answer:

- Fluorescence Polarization : Tag the compound with a fluorophore (e.g., FITC) and measure binding to purified enzymes (e.g., kinases or microbial dihydrofolate reductase).

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) for putative targets. For pyrimidine derivatives, KD values in the nM-μM range are typical for antimicrobial targets .

Q. What computational tools predict metabolic stability?

Methodological Answer:

- In Silico Tools : Use SwissADME or ADMET Predictor to assess CYP450 metabolism hotspots (e.g., demethylation of the 4-methoxyphenyl group).

- In Vitro Validation : Incubate with liver microsomes and monitor degradation via LC-MS. Structural analogs show t½ >60 min in murine models, suggesting moderate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.